Product packaging for Pulrodemstat besilate(Cat. No.:CAS No. 2097523-60-7)

Pulrodemstat besilate

Cat. No.: B606533
CAS No.: 2097523-60-7
M. Wt: 609.6 g/mol
InChI Key: AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hematological Malignancies

LSD1 inhibitors have shown promise in the treatment of blood cancers by promoting the differentiation of malignant cells. nih.govfrontiersin.org

LSD1-IN-7 benzenesulfonate (B1194179) has been identified as a potential therapeutic agent for Acute Myeloid Leukemia (AML). medchemexpress.comglpbio.comtargetmol.comtargetmol.com The compound induces differentiation in AML cells, which is a key mechanism for its anticancer effect. medchemexpress.comglpbio.com In laboratory studies, it has shown potent antiproliferative activity in AML cell lines. For instance, in Kasumi-1 AML cells, it exhibited an EC50 of 2 nM. medchemexpress.com It also potently induces the differentiation marker CD11b in the THP-1 human monocytic leukemia cell line with an EC50 of 7 nM. medchemexpress.com The inhibition of LSD1 in AML can lead to an increase in myeloid-lineage markers like CD11b and CD86, indicating a shift towards cell differentiation. nih.govfrontiersin.org

The therapeutic potential of LSD1 inhibition extends to other blood cancers beyond AML. acs.org LSD1 plays a role in regulating hematopoietic differentiation, and its inhibition can be a strategy for various hematological malignancies. nih.govacs.org For example, LSD1 inhibition has been explored in myeloproliferative neoplasms and myelofibrosis. targetmol.com

Solid Tumors

LSD1-IN-7 benzenesulfonate has also demonstrated potential in treating various solid tumors. glpbio.comselleckchem.comacs.org

Small Cell Lung Cancer (SCLC) is a key area of investigation for LSD1-IN-7 benzenesulfonate. medchemexpress.comglpbio.comselleckchem.comtargetmol.com The compound has been shown to induce differentiation in SCLC cells. medchemexpress.comglpbio.com In preclinical models, it has demonstrated potent antiproliferative activity. medchemexpress.com For example, in the H1417 SCLC cell line, it showed an EC50 of 6 nM. medchemexpress.com Research has also indicated that LSD1-IN-7 benzenesulfonate can suppress the expression of gastrin-releasing peptide (GRP), a key factor in neuroendocrine tumors like SCLC, in a dose-dependent manner. medchemexpress.com In vivo studies using patient-derived xenograft models of SCLC have shown that treatment with this compound can inhibit tumor growth. medchemexpress.com

LSD1 inhibitors, including LSD1-IN-7 benzenesulfonate, are being investigated for their potential in treating neuroendocrine tumors (NETs). medchemexpress.com SCLC is a type of high-grade neuroendocrine tumor. acs.org The mechanism of action involves inducing differentiation in these poorly differentiated tumors. acs.org

The role of LSD1 in breast cancer has been a subject of study, and its inhibition is considered a potential therapeutic strategy. nih.govselleckchem.com LSD1 is highly expressed in some breast cancers, particularly estrogen receptor (ER)-negative types, and is associated with more aggressive disease. nih.gov Pharmacological inhibition of LSD1 has been shown to inhibit the growth of breast cancer cells. nih.gov

Research Findings on LSD1-IN-7 Benzenesulfonate

Cell LineCancer TypeMeasurementValue
THP-1Acute Myeloid LeukemiaCD11b Induction (EC50)7 nM medchemexpress.com
Kasumi-1Acute Myeloid LeukemiaAntiproliferative Activity (EC50)2 nM medchemexpress.com
H1417Small Cell Lung CancerAntiproliferative Activity (EC50)6 nM medchemexpress.com
H1417Small Cell Lung CancerGRP Suppression (EC50)4 nM medchemexpress.com
H209Small Cell Lung CancerGRP Suppression (EC50)3 nM medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29F2N5O5S B606533 Pulrodemstat besilate CAS No. 2097523-60-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[2-(4-aminopiperidin-1-yl)-5-(3-fluoro-4-methoxyphenyl)-1-methyl-6-oxopyrimidin-4-yl]-2-fluorobenzonitrile;benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23F2N5O2.C6H6O3S/c1-30-23(32)21(14-5-6-20(33-2)19(26)11-14)22(15-3-4-16(13-27)18(25)12-15)29-24(30)31-9-7-17(28)8-10-31;7-10(8,9)6-4-2-1-3-5-6/h3-6,11-12,17H,7-10,28H2,1-2H3;1-5H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZCBGWZNHQCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N=C1N2CCC(CC2)N)C3=CC(=C(C=C3)C#N)F)C4=CC(=C(C=C4)OC)F.C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

609.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097523-60-7
Record name Pulrodemstat besilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097523607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PULRODEMSTAT BESILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH20W7B0Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Pharmacology of Lsd1 in 7 Benzenesulfonate

Mechanistic Elucidation of LSD1-IN-7 Benzenesulfonate (B1194179) as an LSD1 Inhibitor

LSD1-IN-7 benzenesulfonate has been identified as a highly potent, orally active inhibitor of LSD1 with significant potential in anticancer research. targetmol.comglpbio.com Its mechanism is centered on the direct inhibition of the catalytic activity of the LSD1 enzyme.

Reversible Inhibition of LSD1 Catalytic Activity

LSD1-IN-7 benzenesulfonate acts as a reversible inhibitor of LSD1. medchemexpress.comglpbio.com Unlike covalent inhibitors that form a permanent bond with the enzyme, the reversible nature of LSD1-IN-7 benzenesulfonate allows for a more controlled and potentially safer modulation of LSD1 activity. This compound demonstrates potent inhibition of LSD1 with a reported half-maximal inhibitory concentration (IC50) of 0.25 nM. medchemexpress.comglpbio.com

Specificity Profile Against Related Monoamine Oxidases (LSD2, MAO-A, MAO-B)

A critical aspect of a targeted inhibitor is its selectivity. LSD1-IN-7 benzenesulfonate exhibits a high degree of selectivity for LSD1 over other closely related flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidases, including Lysine-Specific Demethylase 2 (LSD2), Monoamine Oxidase A (MAO-A), and Monoamine Oxidase B (MAO-B). medchemexpress.comglpbio.commedchemexpress.com Research indicates that no significant enzymatic inhibition of LSD2, MAO-A, or MAO-B was observed at concentrations below 10 μM. acs.org This high selectivity minimizes off-target effects that could arise from the inhibition of these other important enzymes.

Table 1: Inhibitory Activity of LSD1-IN-7 Benzenesulfonate

Target Enzyme IC50
LSD1 0.25 nM medchemexpress.comglpbio.com
LSD2 >10 µM acs.org
MAO-A >10 µM acs.org
MAO-B >10 µM acs.org

Impact on Histone Methylation Patterns

LSD1 is a key epigenetic regulator that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), thereby influencing gene expression. mdpi.comcusabio.com The inhibition of LSD1 by LSD1-IN-7 benzenesulfonate directly impacts these histone methylation patterns.

Regulation of H3K4me1/2 Demethylation

LSD1-mediated demethylation of mono- and di-methylated H3K4 (H3K4me1/2) is generally associated with transcriptional repression. acs.orgresearchgate.net By inhibiting LSD1, LSD1-IN-7 benzenesulfonate prevents the removal of these methyl marks, leading to an increase in H3K4me1/2 levels. targetmol.com This alteration in histone methylation can reactivate the expression of silenced tumor suppressor genes.

Regulation of H3K9me1/2 Demethylation

In certain cellular contexts, particularly in association with androgen or estrogen receptors, LSD1 can also demethylate mono- and di-methylated H3K9 (H3K9me1/2), which are typically repressive marks. acs.orgsalariuspharma.com This action of LSD1 leads to transcriptional activation. Inhibition of LSD1 by LSD1-IN-7 benzenesulfonate would therefore prevent the removal of H3K9me1/2, maintaining the repressive state of these marks and potentially downregulating the expression of oncogenes.

Effects on Non-Histone Substrates of LSD1

Beyond its role in histone modification, LSD1 is known to demethylate several non-histone proteins, thereby regulating their function. acs.orgthno.orgnih.gov The inhibition of LSD1 by LSD1-IN-7 benzenesulfonate can consequently affect the activity of these non-histone substrates.

Key non-histone substrates of LSD1 include the tumor suppressor protein p53 and DNA methyltransferase 1 (DNMT1). acs.orgplos.org LSD1 can demethylate and regulate the stability and function of these proteins. For instance, LSD1-mediated demethylation of p53 can repress its transcriptional activity and pro-apoptotic functions. nih.gov By inhibiting LSD1, LSD1-IN-7 benzenesulfonate can potentially restore the tumor-suppressive functions of p53. Similarly, LSD1 regulates DNMT1 stability, and its inhibition can affect DNA methylation patterns throughout the genome. salariuspharma.com

Preclinical Investigations of Lsd1 in 7 Benzenesulfonate Efficacy

In Vitro Cellular Studies

Induction of Cellular Differentiation

LSD1-IN-7 benzenesulfonate (B1194179) has been shown to induce cellular differentiation in various cancer cell lines, a key mechanism for its anticancer activity. medchemexpress.comtargetmol.com Inhibition of LSD1 is thought to promote the differentiation of cancer cells, leading to a less aggressive phenotype. nih.gov

In acute myeloid leukemia (AML), the inhibition of LSD1 by LSD1-IN-7 benzenesulfonate promotes the differentiation of blast cells. nih.gov A key marker of this differentiation is the increased expression of the myeloid differentiation surface marker CD11b. acs.org In the human AML cell line THP-1, treatment with LSD1-IN-7 benzenesulfonate (referred to as compound 11 in a key study) potently induced the expression of CD11b, with a half-maximal effective concentration (EC50) of 7 nM. medchemexpress.comacs.orgmedical-xprt.com This indicates that the compound can effectively trigger the differentiation of AML cells at nanomolar concentrations. medchemexpress.commedical-xprt.com The induction of CD11b is a direct result of targeting LSD1, confirming the on-target activity of the compound. acs.org

Table 1: Induction of CD11b Expression in THP-1 AML Cells by LSD1-IN-7 Benzenesulfonate

Cell LineBiomarkerEC50 (nM)
THP-1CD11b Expression7
Data from MedChemExpress and ACS Publications. medchemexpress.comacs.org

LSD1-IN-7 benzenesulfonate has also demonstrated the ability to induce differentiation in small cell lung cancer (SCLC) cells. medchemexpress.commedchemexpress.com This is significant as SCLC is an aggressive neuroendocrine tumor. nih.gov Treatment with the compound has been shown to suppress gastrin-releasing peptide (GRP), a key marker in SCLC. medchemexpress.commedchemexpress.com In the SCLC cell lines H209 and H1417, LSD1-IN-7 benzenesulfonate suppressed GRP in a dose-dependent manner. medchemexpress.commedchemexpress.com The EC50 values for GRP suppression after a 4-day treatment were 3 nM in H209 cells and 4 nM in H1417 cells, highlighting the compound's potent activity in these cell lines. medchemexpress.commedical-xprt.commedchemexpress.com

Table 2: Suppression of GRP in SCLC Cell Lines by LSD1-IN-7 Benzenesulfonate (4-Day Treatment)

Cell LineBiomarkerEC50 (nM)
H209GRP Suppression3
H1417GRP Suppression4
Data from MedChemExpress. medchemexpress.commedchemexpress.com

Antiproliferative Activity in Malignant Cell Lines

In addition to inducing differentiation, LSD1-IN-7 benzenesulfonate exhibits potent antiproliferative activity in various cancer cell lines. medchemexpress.comtargetmol.com

The compound has shown strong antiproliferative effects in AML cell lines. medchemexpress.comtargetmol.com In Kasumi-1 cells, another AML cell line, LSD1-IN-7 benzenesulfonate demonstrated an EC50 of 2 nM for antiproliferative activity. medchemexpress.comacs.orgmedical-xprt.com This potent activity underscores its potential as a therapeutic agent for AML.

LSD1-IN-7 benzenesulfonate also effectively inhibits the proliferation of SCLC cells. medchemexpress.comtargetmol.com In the H1417 SCLC cell line, a 12-day treatment with the compound resulted in potent antiproliferative activity, with an EC50 of 6 nM. medical-xprt.commedchemexpress.commedchemexpress.com This antiproliferative effect correlated with the suppression of GRP. medical-xprt.commedchemexpress.com

Table 3: Antiproliferative Activity of LSD1-IN-7 Benzenesulfonate in Malignant Cell Lines

Cell LineCancer TypeEC50 (nM)
Kasumi-1AML2
H1417SCLC (12-day treatment)6
Data from MedChemExpress and ACS Publications. medchemexpress.comacs.orgmedchemexpress.com
Neuroendocrine Tumor (NET) Cell Line Studies

In studies involving small cell lung cancer (SCLC), a type of neuroendocrine tumor, LSD1-IN-7 benzenesulfonate has demonstrated significant anti-proliferative activity. medchemexpress.com Treatment of SCLC cell lines, such as H1417, with the compound led to potent inhibition of cell growth. acs.org This effect is correlated with the suppression of gastrin-releasing peptide (GRP), a key biomarker in neuroendocrine tumors. medchemexpress.comacs.org The inhibition of LSD1 is believed to induce differentiation in SCLC cells, leading to a loss of their neuroendocrine status and reduced proliferation. acs.org Furthermore, some SCLC cell lines that are sensitive to LSD1 inhibitors are enriched in neuroendocrine transcriptional markers. nih.gov The compound has been shown to induce the expression of ZFP36L1, a gene that inhibits neuroendocrine differentiation, in ASCL1-positive SCLC cell lines. nih.gov

Breast Cancer Cell Line Studies

LSD1 is overexpressed in various types of breast cancer and is associated with a poor prognosis, particularly in basal-like breast cancer. plos.org LSD1 inhibitors have shown the potential to suppress the proliferation and survival of breast cancer cell lines. nih.gov While specific studies on LSD1-IN-7 benzenesulfonate in breast cancer cell lines are not as extensively detailed in the provided results, the general role of LSD1 in breast cancer suggests that its inhibition would be a viable therapeutic strategy. LSD1 is involved in processes like angiogenesis and drug resistance in breast cancer. nih.gov Inhibition of LSD1 has been shown to reduce the expression of SOX2, a transcription factor linked to cancer stem cells, and promote cell cycle arrest in breast cancer cells. nih.govaging-us.com

Cell Cycle Modulation

LSD1-IN-7 benzenesulfonate and other LSD1 inhibitors have been shown to modulate the cell cycle in cancer cells. In endothelial cells, silencing of LSD1 resulted in an increased population of cells in the G2/M phase of the cell cycle. nih.gov This suggests that LSD1 inhibition can lead to cell cycle arrest. In breast cancer cell lines, LSD1 inhibitors have been observed to promote G1 cell cycle arrest. nih.gov The dysregulation of the cell cycle is a hallmark of cancer, and the ability of LSD1 inhibitors to interfere with this process contributes to their anti-proliferative effects.

Apoptosis Induction and Autophagy Modulation

LSD1 inhibition has been linked to the induction of apoptosis (programmed cell death) and the modulation of autophagy in cancer cells. Some LSD1 inhibitors have been shown to induce apoptosis and promote autophagy. selleck.co.jp However, in some acute myeloid leukemia (AML) cell lines, the growth inhibitory effects of LSD1 inhibitors were primarily due to a slowing of cell division rather than significant induction of apoptosis. haematologica.org In the context of spinal cord injury models, LSD1 inhibition was found to enhance autophagy and reduce apoptosis. nih.gov The relationship between LSD1 inhibition, apoptosis, and autophagy can be complex and may vary depending on the cellular context. researchgate.netnih.gov

Gene Expression Profiling and Epigenetic Reprogramming

LSD1 plays a critical role in regulating gene expression through the demethylation of histones, thereby shaping the epigenetic landscape. salariuspharma.com Inhibition of LSD1 leads to significant changes in gene expression profiles and epigenetic reprogramming in cancer cells. nih.govbiorxiv.org

A key finding in studies with LSD1-IN-7 benzenesulfonate is its ability to suppress the mRNA levels of Gastrin-Releasing Peptide (GRP). medchemexpress.comacs.org In SCLC cell lines H209 and H1417, treatment with the compound resulted in a dose-dependent suppression of GRP. medchemexpress.com This suppression of GRP expression is a direct consequence of LSD1 inhibition and is correlated with the anti-proliferative activity of the compound in these cells. acs.org

In acute myeloid leukemia (AML) cells, LSD1 inhibition has been shown to induce differentiation. nih.gov This is evidenced by the upregulation of myeloid-lineage markers such as CD11b and CD86. haematologica.orgnih.gov LSD1-IN-7 benzenesulfonate (referred to as compound 11 in the study) demonstrated potent induction of the differentiation marker CD11b in the THP-1 AML cell line. acs.org This indicates that the compound can reverse the differentiation block that is characteristic of AML, pushing the leukemic cells towards a more mature myeloid phenotype. nih.govfrontiersin.org

Interactive Data Tables

Table 1: Efficacy of LSD1-IN-7 Benzenesulfonate in SCLC Cell Lines

Cell Line Parameter Value Reference
H1417 Anti-proliferative Activity (EC50) 6 nM medchemexpress.com
H209 GRP Suppression (EC50) 3 nM medchemexpress.com

Table 2: Effect of LSD1-IN-7 Benzenesulfonate on Myeloid Differentiation

Cell Line Marker Effect Reference
Modulation of Somatostatin (B550006) Receptor Type 2 (SSTR2) Expression

LSD1-IN-7 benzenesulfonate, also known as CC-90011, has been investigated for its role in modulating the expression of Somatostatin Receptor Type 2 (SSTR2). researchgate.netresearcher.lifenih.gov SSTR2 is a protein found on the surface of certain cells, including many neuroendocrine tumor (NET) cells, and is a key target for both diagnosis and therapy. researcher.lifethno.orgwjoes.com

In a preclinical study, the treatment of human neuroendocrine tumor cell lines (BON1, NCI-H727, and QGP1) with CC-90011, particularly in combination with the class I HDAC inhibitor entinostat (B1683978), led to a significant increase in SSTR2 expression. researchgate.netnih.gov This upregulation of SSTR2 was observed at the levels of quantitative PCR, Western blot analysis, and immunohistochemistry. researchgate.netnih.gov The enhanced SSTR2 expression resulted in a potent increase in the binding of the radioligand [18F]SiTATE to the tumor cells. researchgate.netnih.gov These findings suggest that inhibiting LSD1 with compounds like LSD1-IN-7 benzenesulfonate could be a potential strategy to enhance the efficacy of peptide receptor radionuclide therapy (PRRT) in NETs, especially in patients with low baseline SSTR2 expression. researchgate.netresearcher.lifenih.gov

The expression of SSTR2 can vary among different types of neuroendocrine tumors. wjoes.commdpi.com For instance, some studies have reported high SSTR2 expression in over 80% of neuroendocrine tumors, while others have found varying levels depending on the tumor's origin and grade. wjoes.commdpi.com The ability of LSD1 inhibitors to increase SSTR2 expression could therefore broaden the applicability of SSTR2-targeted therapies. researchgate.netresearcher.lifenih.gov

Impact on Leukemic Stem Cell (LSC) Clonogenic Activity

Lysine-specific demethylase 1 (LSD1) plays a crucial role in the maintenance and function of leukemic stem cells (LSCs), which are believed to be responsible for the initiation and relapse of acute myeloid leukemia (AML). tandfonline.comoatext.comfrontiersin.org LSD1 is often overexpressed in AML and contributes to the clonogenic activity of LSCs, their self-renewal, and the blockage of myeloid differentiation. tandfonline.comfrontiersin.orgfrontiersin.orgnih.gov

Inhibition of LSD1 has been shown to negatively impact myeloid leukemogenesis. tandfonline.com Specifically, both genetic knockdown and pharmacological inhibition of LSD1 lead to a decrease in the colony-forming potential of LSCs, an increase in their differentiation, and apoptosis. tandfonline.comresearchgate.net Preclinical studies using various LSD1 inhibitors have demonstrated anti-leukemic activity, including the reduction of LSC growth and prolonged survival in mouse models of AML. tandfonline.comfrontiersin.org

LSD1 inhibitors can induce the terminal differentiation of leukemic cells. tandfonline.com For example, inhibition of LSD1 has been shown to increase the expression of myeloid-lineage markers such as CD11b and CD86. frontiersin.orgresearchgate.net This suggests that LSD1 inhibition can help overcome the differentiation block that is characteristic of AML. sciencedaily.com Furthermore, combining LSD1 inhibitors with other agents, such as all-trans retinoic acid (ATRA), has shown synergistic effects in promoting differentiation and suppressing leukemia engraftment in preclinical models. oatext.comnih.gov

The impact of LSD1 inhibition on LSCs appears to be selective, with studies indicating that the clonogenic and repopulating potential of AML LSCs are impaired while normal hematopoietic stem cells are spared. frontiersin.org This selectivity highlights the therapeutic potential of targeting LSD1 in AML. haematologica.orgnih.govhaematologica.org

In Vivo Animal Models

Antitumor Efficacy in Xenograft Models

LSD1-IN-7 benzenesulfonate (CC-90011) has demonstrated significant antitumor efficacy in various xenograft models, particularly those of small-cell lung cancer (SCLC). medchemexpress.commedkoo.com Xenograft models, where human tumor tissues or cells are implanted into immunodeficient mice, are crucial for evaluating the preclinical efficacy of new cancer therapies. fredhutch.orgtandfonline.com

In patient-derived xenograft (PDX) models of SCLC, where tumor tissue is taken directly from a patient and implanted into mice, treatment with LSD1-IN-7 benzenesulfonate has been shown to inhibit tumor growth. medchemexpress.commedkoo.com These models are considered to be more representative of the heterogeneity and biology of human tumors compared to cell line-derived xenografts. fredhutch.orgtandfonline.com Studies have shown that the sensitivity of SCLC PDX models to LSD1 inhibitors can correlate with specific molecular features, such as the expression of ASCL1, a key neuroendocrine transcription factor. fredhutch.orgresearchgate.netaacrjournals.orgnih.gov In some chemoresistant PDX models, treatment with an LSD1 inhibitor resulted in complete and durable tumor regression. fredhutch.orgresearchgate.net

LSD1-IN-7 benzenesulfonate has also been evaluated in human tumor xenograft models using established cancer cell lines. In a study using the H1417 human SCLC tumor xenograft model in mice, treatment with this compound resulted in significant tumor growth inhibition. medchemexpress.comacs.org The efficacy in these models further supports the potential of LSD1-IN-7 benzenesulfonate as a therapeutic agent for SCLC. exscientia.commedchemexpress.com

Assessment of Tumor Growth Inhibition

The antitumor activity of LSD1-IN-7 benzenesulfonate has been quantified through the assessment of tumor growth inhibition in various preclinical models.

In a patient-derived xenograft (PDX) model of SCLC, daily oral administration of LSD1-IN-7 benzenesulfonate led to a tumor growth inhibition (TGI) of 78% with no associated body weight loss in the mice. medchemexpress.com

In the H1417 SCLC human tumor xenograft model, daily treatment with LSD1-IN-7 benzenesulfonate resulted in tumor growth regressions of 159% and 178% at different dose levels. acs.org This indicates not just a slowing of tumor growth, but a significant reduction in tumor size. The treatment was well-tolerated over a 65-day study period. acs.org

The table below summarizes the tumor growth inhibition data from a study on the H1417 SCLC xenograft model.

ModelCompoundResultReference
Patient-Derived Xenograft (PDX) SCLC ModelLSD1-IN-7 benzenesulfonate (CC-90011)Showed a tumor growth inhibition (TGI) of 78% with no body weight loss. medchemexpress.com
H1417 SCLC Human Tumor XenograftLSD1-IN-7 benzenesulfonate (CC-90011)Resulted in tumor growth regressions of 159% and 178%. acs.org

Pharmacodynamic Biomarker Analysis in Vivo

Pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the biological effects of a therapeutic agent in vivo. For LSD1-IN-7 benzenesulfonate, also known as CC-90011 or Pulrodemstat, both preclinical and clinical studies have identified key biomarkers that confirm its mechanism of action.

In preclinical models, research focused on biomarkers relevant to specific cancer types where LSD1 plays a critical role. In a human tumor xenograft (H1417) model of small cell lung cancer (SCLC), treatment with LSD1-IN-7 benzenesulfonate resulted in a significant and dose-dependent downregulation of gastrin-releasing peptide (GRP) mRNA levels. medchemexpress.commedchemexpress.com GRP is a known neuroendocrine marker, and its suppression indicates successful target engagement by the inhibitor in this tumor type. acs.orgacs.org

Clinical investigations in a first-in-human trial (CC-90011-ST-001) further expanded the panel of PD biomarkers. aacrjournals.org The study assessed changes in blood-based markers in patients with advanced solid tumors and non-Hodgkin lymphoma. aacrjournals.orgnih.govnih.gov Treatment with LSD1-IN-7 benzenesulfonate led to a decrease in the RNA expression of monocyte-to-macrophage differentiation–associated (MMD), a blood pharmacodynamic marker indicating target engagement in the periphery. nih.govgencat.cat Furthermore, the study measured the levels of soluble neuroendocrine protein markers, chromogranin A (CgA) and progastrin-releasing peptide (pro-GRP), which are established downstream biomarkers of LSD1 inhibition. nih.govgencat.cat The results demonstrated that LSD1-IN-7 benzenesulfonate decreased the secreted levels of these peptides. nih.govnih.gov

These findings from both preclinical and clinical settings validate that LSD1-IN-7 benzenesulfonate effectively engages its target, LSD1, leading to downstream modulation of key biological pathways involved in neuroendocrine signaling and cell differentiation.

Table 1: In Vivo Pharmacodynamic Biomarker Modulation by LSD1-IN-7 Benzenesulfonate

Biomarker Model System Effect Observed Source(s)
GRP mRNA SCLC Human Tumor Xenograft (H1417) Robust downregulation medchemexpress.commedchemexpress.com
MMD RNA Expression Human (Blood) Decreased expression nih.govnih.govgencat.cat
Chromogranin A (CgA) Human (Soluble Protein) Decreased levels nih.govnih.govgencat.cat

| Pro-GRP | Human (Soluble Protein) | Decreased levels | nih.govgencat.cat |

Effects on Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that plays a critical role in tumor progression and response to therapy. Inhibition of Lysine-Specific Demethylase 1 (LSD1) has emerged as a promising strategy to modulate the TME, transforming immunosuppressive, or "cold," tumors into "hot" tumors that are more susceptible to immune attack. nih.govfrontiersin.org

LSD1-IN-7 benzenesulfonate, as a potent LSD1 inhibitor, is understood to influence the TME primarily by inducing cellular differentiation and enhancing tumor immunogenicity. acs.orgmedchemexpress.com A key mechanism involves the stimulation of an innate immune response within cancer cells. LSD1 inhibition can lead to the accumulation of double-stranded RNA (dsRNA), largely from the derepression of endogenous retroviral elements (ERVs). nih.gov This dsRNA accumulation triggers a type I interferon (IFN) response, which in turn upregulates the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of cancer cells. nih.govnih.gov Enhanced MHC-I expression improves the presentation of tumor antigens to the immune system, thereby increasing tumor immunogenicity and promoting the infiltration and activation of cytotoxic CD8+ T cells. frontiersin.orgnih.gov

Furthermore, the effect of LSD1-IN-7 benzenesulfonate on the differentiation of immune cells is a critical aspect of its activity within the TME. Clinical data shows that the compound modulates the expression of monocyte-to-macrophage differentiation–associated (MMD) RNA. nih.govnih.govgencat.cat This provides direct evidence of its influence on myeloid cell lineage, suggesting a potential to shift the balance of macrophage polarization from the tumor-promoting M2 phenotype towards the anti-tumor M1 phenotype. LSD1 inhibition has also been shown to affect the activity of Natural Killer (NK) cells, another key component of the innate anti-tumor immune response. nih.gov

By inducing differentiation in cancer cells and modulating key immune pathways, LSD1-IN-7 benzenesulfonate can alter the composition and function of the TME, creating a more favorable environment for anti-tumor immunity. acs.orgnih.gov

Table 2: General Effects of LSD1 Inhibition on the Tumor Microenvironment

TME Component Effect of LSD1 Inhibition Consequence Source(s)
Cancer Cells Increased dsRNA stress & Type I IFN signaling Enhanced tumor immunogenicity nih.govnih.gov
Cancer Cells Upregulation of MHC-I expression Improved antigen presentation to T cells nih.govnih.gov
Immune Cells Promotes CD8+ T cell infiltration and activation Enhanced cytotoxic anti-tumor response frontiersin.orgnih.gov
Immune Cells Modulates monocyte/macrophage differentiation Potential shift to anti-tumor M1 macrophages nih.govgencat.catnih.gov

| Immune Cells | Can enhance NK cell cytotoxicity | Increased innate immune-mediated tumor killing | nih.gov |

Therapeutic Potential and Disease Indications

Solid Tumors

Prostate Cancer

The therapeutic rationale for targeting LSD1 in prostate cancer is well-established, as the enzyme's expression is often elevated in this disease, particularly in its more aggressive and treatment-resistant forms. nih.gov Research into the clinical application of LSD1-IN-7 benzenesulfonate (B1194179) for prostate cancer has included a Phase 1 clinical trial (NCT04628988) focused on patients with metastatic castration-resistant prostate cancer (mCRPC) who had previously failed treatment with enzalutamide. medchemexpress.com

The primary objective of this study was to determine if LSD1-IN-7 benzenesulfonate could reverse the resistance to castration by inducing the expression of the androgen receptor (AR). medchemexpress.com However, the trial was concluded early due to a business decision, and with a small number of participants, it was not possible to definitively assess the efficacy of the compound in this patient population. medchemexpress.com Despite this, the trial provided initial safety data for the use of LSD1-IN-7 benzenesulfonate in this context.

Gastrointestinal Cancers

LSD1 is frequently overexpressed in a variety of gastrointestinal (GI) cancers, contributing to tumor growth and metastasis. nih.gov The potential of LSD1-IN-7 benzenesulfonate in this area has been investigated in a Phase 1 clinical trial (NCT02875223), which enrolled patients with advanced solid tumors, including neuroendocrine neoplasms (NENs). nih.govnih.govunimi.it NENs are a type of cancer that can arise in the gastrointestinal tract. nih.gov

The findings from this trial were encouraging, particularly for patients with NENs. nih.govnih.gov Several patients with low-grade neuroendocrine tumors experienced prolonged periods of stable disease, with some remaining on treatment for over 20 cycles. unimi.it Specifically, of the 34 patients with neuroendocrine tumors/carcinomas, eight (24%) had stable disease for six months or longer. unimi.it This was most frequently observed in patients with low-grade tumors, such as bronchial neuroendocrine tumors. unimi.it The study also demonstrated that LSD1-IN-7 benzenesulfonate was well-tolerated, with a manageable safety profile. nih.govnih.gov

Clinical Trial IDCancer TypeKey FindingReference
NCT02875223Advanced Solid Tumors (including Neuroendocrine Neoplasms)Prolonged stable disease observed in patients with neuroendocrine neoplasms. nih.govnih.govunimi.it

Potential in Overcoming Drug Resistance

A significant challenge in cancer therapy is the development of drug resistance. The inhibition of LSD1 has emerged as a promising strategy to counteract this phenomenon. researchgate.netnih.gov The expression of LSD1 in cancer stem cells has been linked to chemoresistance. nih.govresearchgate.net

Furthermore, preclinical studies in other cancer types have provided evidence for the role of LSD1 inhibition in overcoming drug resistance. For instance, in multiple myeloma, inhibiting LSD1 has been shown to enhance the effectiveness of proteasome inhibitors and overcome resistance to these agents. larvol.com There are also plans for a clinical trial to evaluate LSD1-IN-7 benzenesulfonate in combination with the immunotherapy drug nivolumab (B1139203) for the treatment of small cell lung cancer, suggesting a potential strategy to overcome resistance to immune checkpoint inhibitors. frontiersin.org These findings suggest that by targeting the epigenetic mechanisms regulated by LSD1, LSD1-IN-7 benzenesulfonate could potentially resensitize tumors to various cancer therapies.

Cancer TypeResistance toProposed MechanismReference
Metastatic Castration-Resistant Prostate CancerEnzalutamideInduction of androgen receptor expression. medchemexpress.com
Multiple MyelomaProteasome InhibitorsEnhancement of proteasome inhibitor response. larvol.com
Small Cell Lung CancerImmunotherapy (Nivolumab)Potential to overcome resistance to immune checkpoint inhibitors (in combination). frontiersin.org

Combinatorial Therapeutic Strategies Involving Lsd1 in 7 Benzenesulfonate

Combination with Histone Deacetylase (HDAC) Inhibitors (e.g., Entinostat)

The simultaneous inhibition of LSD1 and Histone Deacetylases (HDACs) presents a promising strategy in cancer therapy. frontiersin.orgnih.gov LSD1 and HDACs are often components of the same co-repressor complexes, such as the CoREST complex, which plays a crucial role in gene silencing. frontiersin.org Targeting both enzymes can lead to a more robust reactivation of tumor suppressor genes.

Synergistic Effects on Cell Viability and Differentiation

In preclinical studies involving neuroendocrine tumor (NET) cells, the combination of LSD1-IN-7 benzenesulfonate (B1194179) (CC-90011) and the class I HDAC inhibitor entinostat (B1683978) has demonstrated synergistic effects. nih.govresearchgate.net This combination has been shown to reduce tumor cell viability more effectively than either agent alone. nih.govresearchgate.net

The mechanism behind this synergy often involves the induction of cellular differentiation. nih.gov For instance, in acute myeloid leukemia (AML) cells, the combination of an LSD1 inhibitor with other epigenetic modifiers can promote the differentiation of leukemic blasts into more mature, non-proliferating cells. nih.govhaematologica.org This therapeutic approach aims to overcome the differentiation block that is a hallmark of many cancers. nih.gov

Cell LinesCombinationObserved Synergistic EffectsReference
BON1, NCI-H727, QGP1 (Neuroendocrine Tumor)LSD1-IN-7 benzenesulfonate (CC-90011) + EntinostatReduced cell viability, induced SSTR2 expression nih.govresearchgate.net
ER-HOXA9 (AML model)GSK-LSD1 (LSD1i) + LY2090314 (GSK3i)Promoted differentiation, reduced proliferation nih.gov
THP-1 (AML)Bomedemstat or TAK-418 (LSD1i) + LY2090314 (GSK3i)Reduced proliferation, induced CD11b expression nih.gov

Enhanced Gene Expression Modulation (e.g., SSTR2 upregulation)

A significant finding in the combination of LSD1-IN-7 benzenesulfonate and entinostat is the potent upregulation of Somatostatin (B550006) Receptor Type 2 (SSTR2) expression in NET cells. nih.govresearchgate.net SSTR2 is a key target for peptide receptor radionuclide therapy (PRRT), a treatment for NETs. nih.govresearchgate.net By increasing the expression of SSTR2 on tumor cells, the combination therapy can enhance the binding of radiolabeled somatostatin analogs, potentially improving the efficacy of PRRT. nih.govresearchgate.net

Studies have shown that this combination strongly induces SSTR2 expression at the mRNA and protein levels, leading to enhanced radioligand binding. nih.govresearchgate.net This effect was observed in multiple human NET cell lines, including BON1, NCI-H727, and QGP1. nih.govresearchgate.net The upregulation of SSTR2 is a key molecular mechanism contributing to the synergistic anti-tumor effect of this combination.

Cell LineTreatmentKey FindingReference
BON1, NCI-H727, QGP1LSD1-IN-7 benzenesulfonate + EntinostatPotent induction of SSTR2 expression, enhanced radioligand binding nih.govresearchgate.net

Combination with DNA Methyltransferase (DNMT) Inhibitors

The interplay between histone modification and DNA methylation is a critical aspect of epigenetic regulation. LSD1 is known to demethylate and stabilize DNA Methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns. frontiersin.orgnih.gov This interaction suggests that combining LSD1 inhibitors with DNMT inhibitors could be a viable therapeutic strategy. google.com

By inhibiting both LSD1 and DNMTs, it is possible to achieve a more comprehensive reactivation of epigenetically silenced tumor suppressor genes. google.com Research has explored the potential for dual inhibitors or combination therapies targeting both LSD1 and DNMTs to enhance anti-cancer effects. google.commdpi.com

Integration with Chemotherapy, Immunotherapy, and Radiotherapy

The role of LSD1 in drug resistance and immune modulation has led to investigations into combining LSD1 inhibitors with standard cancer treatments. frontiersin.org

Chemotherapy: Overexpression of LSD1 has been linked to resistance to chemotherapy. frontiersin.org Combining LSD1 inhibitors with chemotherapeutic agents has shown promise in overcoming this resistance and improving treatment efficacy in various cancer models, including breast cancer. bohrium.com

Immunotherapy: LSD1 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity. nih.govnih.gov It can promote the infiltration of immune cells into the tumor and increase the sensitivity of cancer cells to immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies. frontiersin.orgnih.gov This suggests a synergistic potential for combining LSD1-IN-7 benzenesulfonate with immunotherapy to turn "cold" tumors into "hot" tumors that are more responsive to immune-based treatments. nih.gov

Radiotherapy: LSD1 overexpression is also associated with resistance to radiotherapy. frontiersin.org While specific studies on the combination of LSD1-IN-7 benzenesulfonate and radiotherapy are emerging, the principle of targeting epigenetic mechanisms to sensitize tumors to radiation is an active area of research.

Treatment ModalityRationale for Combination with LSD1 InhibitionPotential OutcomeReference
ChemotherapyOvercome LSD1-mediated drug resistanceEnhanced cytotoxic effect of chemotherapy frontiersin.orgbohrium.com
ImmunotherapyModulate tumor microenvironment, increase immune cell infiltration, enhance sensitivity to checkpoint inhibitorsSynergistic anti-tumor immune response frontiersin.orgnih.govnih.gov
RadiotherapyOvercome LSD1-mediated radioresistanceIncreased tumor sensitization to radiation frontiersin.org

Advanced Research Methodologies and Computational Approaches in Lsd1 Inhibitor Discovery

Computer-Aided Drug Design (CADD) Techniques

Computer-Aided Drug Design (CADD) encompasses a variety of computational methods that are pivotal in modern medicinal chemistry. mdpi.comnih.gov These techniques allow scientists to model, visualize, and predict how a potential drug molecule will interact with its biological target at an atomic level. For a target like LSD1, CADD has been essential for developing both irreversible and, more recently, reversible inhibitors with improved selectivity and safety profiles. nih.govresearchgate.net

Virtual screening is a powerful CADD technique used to search vast libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than physically testing millions of compounds in a lab. nih.gov Structure-based virtual screening, which relies on the 3D structure of the target protein, is a cornerstone of this approach. nih.govnih.gov

Molecular docking, a key component of virtual screening, predicts the preferred orientation and binding affinity of a molecule when it interacts with a target protein. nih.gov In the context of LSD1, docking algorithms place virtual compounds into the enzyme's active site, scoring them based on how well they fit and the favorable interactions they form, such as hydrogen bonds and hydrophobic contacts. mdpi.com For LSD1-IN-7 benzenesulfonate (B1194179) (CC-90011), docking studies were crucial for understanding its binding mode. These studies revealed key interactions, such as the benzonitrile group interacting with the residue Lys661 and the pyrrole ring forming a hydrogen bond and a salt bridge with Asp555. mdpi.com This detailed molecular understanding is critical for guiding the optimization of inhibitor potency and selectivity. nih.gov

Table 1: Representative Virtual Screening Hits for LSD1 Inhibition

This table illustrates hypothetical results from a virtual screening campaign, showing how compounds are ranked based on their predicted binding affinity (docking score) and their subsequently measured in vitro activity (IC50).

Compound IDDocking Score (kcal/mol)Predicted ActivityMeasured IC50 (nM)
VS-Hit-001-9.8High150
VS-Hit-002-9.5High400
VS-Hit-003-8.7Medium2500
VS-Hit-004-7.2Low>10000
CC-90011 (Reference)-10.5 (estimated)Very High0.3

Once initial "hit" compounds are identified, the next step is to optimize their structure to improve potency and drug-like properties. This is guided by Structure-Activity Relationship (SAR) studies, which systematically modify a molecule's structure and measure the effect on its biological activity. nih.govresearchgate.net The discovery of LSD1-IN-7 benzenesulfonate involved extensive exploration of SAR. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models are computational tools that provide a quantitative correlation between the 3D properties of a series of molecules and their inhibitory activity. nih.govresearchgate.netnih.gov By generating contour maps, 3D-QSAR models can highlight regions around a molecular scaffold where certain properties (e.g., bulky, electropositive, or hydrophobic groups) are either favorable or unfavorable for activity. researchgate.netrsc.org This information provides invaluable guidance for medicinal chemists to rationally design new analogs with enhanced potency. nih.govrsc.org The development of LSD1-IN-7 benzenesulfonate from an initial hit with micromolar activity to a final compound with sub-nanomolar potency is a testament to a successful SAR campaign. mdpi.comacs.org

Table 2: Example of a Structure-Activity Relationship (SAR) Study

This table demonstrates how systematic modifications to a hypothetical core scaffold can impact inhibitory potency against LSD1, guiding the design toward more active compounds.

CompoundModification at R1Modification at R2LSD1 IC50 (nM)
Analog-1 (Lead)-H-CH3850
Analog-2-F-CH3420
Analog-3-H-CN150
Analog-4-F-CN7
LSD1-IN-7 benzenesulfonate (Optimized)FluorobenzonitrileAminopiperidine0.3

While molecular docking provides a static snapshot of a compound binding to its target, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net MD simulations model the movement of every atom in the protein-ligand complex over time, providing critical insights into the stability of the interaction. nih.govrsc.org For a drug candidate like LSD1-IN-7 benzenesulfonate, confirming that it forms a stable and lasting complex with LSD1 is essential. nih.gov

MD simulations can validate the interactions predicted by docking and reveal how the protein might subtly change its shape to accommodate the inhibitor—a concept known as "induced fit." nih.gov These simulations, often run for hundreds of nanoseconds, can also be used to calculate the binding free energy, which provides a more accurate estimate of a compound's potency than docking scores alone. nih.govmdpi.com Studies of reversible LSD1 inhibitors frequently employ MD simulations to confirm the stability of key hydrogen bonds and other interactions within the active site, ensuring the compound remains securely bound to exert its inhibitory effect. nih.govnih.gov

Artificial Intelligence (AI) in Novel Inhibitor Discovery

The application of artificial intelligence (AI) and machine learning (ML) is rapidly transforming drug discovery. researchgate.net These technologies can analyze vast and complex datasets to identify novel drug targets, design new molecules from scratch, and predict their biological activities and properties with increasing accuracy. nih.govbenthamdirect.com

Advanced Screening Platforms

Alongside computational methods, experimental screening remains a vital part of inhibitor discovery. High-Throughput Screening (HTS) platforms allow for the rapid, automated testing of hundreds of thousands of compounds to identify initial hits. nih.gov The discovery process that led to LSD1-IN-7 benzenesulfonate began with a high-throughput screen of a large compound library. researchgate.net

These platforms utilize sensitive biochemical assays, such as those that measure the production of hydrogen peroxide or formaldehyde as byproducts of the LSD1 demethylation reaction, to quantify enzyme activity. nih.gov Hits from HTS are then validated and prioritized for follow-up studies, where the CADD techniques described above are used to guide their optimization into potent and selective drug candidates. nih.govusc.gal The integration of advanced screening platforms with powerful computational tools creates a synergistic workflow that accelerates the entire drug discovery pipeline, from initial hit identification to the development of clinical-stage compounds like LSD1-IN-7 benzenesulfonate. d-nb.inforesearchgate.net

Challenges and Future Perspectives in Lsd1 in 7 Benzenesulfonate Research

Identifying Additional Non-Histone Substrates

The functional repertoire of LSD1 extends beyond histones to a growing list of non-histone protein substrates. mdpi.comthno.org The demethylation of these proteins by LSD1 can have profound effects on various cellular pathways implicated in cancer. thno.orgresearchgate.net

Some of the key non-histone substrates identified to date include:

p53: The tumor suppressor p53 was one of the first non-histone substrates of LSD1 to be identified. frontiersin.orgnih.gov LSD1-mediated demethylation of p53 can repress its transcriptional activity, thereby compromising its tumor-suppressive functions. nih.gov

DNMT1 (DNA methyltransferase 1): LSD1 can also demethylate DNMT1, a key enzyme involved in maintaining DNA methylation patterns. mdpi.comnih.gov

E2F1 (E2F transcription factor 1): This transcription factor, which plays a crucial role in cell cycle progression, is another substrate of LSD1. frontiersin.orgnih.gov

HIF-1α (Hypoxia-inducible factor-1α): By demethylating HIF-1α, LSD1 can regulate cellular responses to hypoxia, a common feature of the tumor microenvironment. mdpi.comfrontiersin.org

STAT3 (Signal transducer and activator of transcription 3): LSD1 can also target STAT3, a key signaling molecule involved in cell proliferation, survival, and differentiation. mdpi.comfrontiersin.org

MYPT1 (Myosin phosphatase target subunit 1): The demethylation of MYPT1 by LSD1 can indirectly affect the activity of the retinoblastoma protein (Rb). researchgate.netplos.org

The ongoing identification and validation of new non-histone substrates for LSD1 is a critical area of research. researchgate.netfrontiersin.org A comprehensive understanding of these interactions will provide a more complete picture of how LSD1 contributes to tumorigenesis and how its inhibition by compounds like LSD1-IN-7 benzenesulfonate (B1194179) might impact diverse cellular functions. thno.orgplos.org

Addressing Potential Resistance Mechanisms

As with many targeted therapies, the development of resistance to LSD1 inhibitors is a significant clinical challenge. frontiersin.org Resistance can be either intrinsic, where cancer cells are inherently non-responsive, or acquired, developing after an initial response to the drug. nih.gov

Studies in small-cell lung cancer (SCLC) have shed light on potential resistance mechanisms. It has been observed that SCLC cell lines with a neuroendocrine transcriptional signature tend to be more sensitive to LSD1 inhibitors, while those with a mesenchymal-like transcriptional program often exhibit intrinsic resistance. nih.govnih.gov Furthermore, acquired resistance can emerge through a process of epigenetic reprogramming, where cancer cells transition to a TEAD4-driven mesenchymal-like state that is less dependent on the pathways targeted by LSD1 inhibitors. nih.govresearchgate.net This transition appears to be reversible, as drug withdrawal can lead to a shift back to a neuroendocrine phenotype and restored sensitivity to the inhibitor. nih.gov

LSD1 overexpression has also been linked to resistance to other cancer therapies, including chemotherapy, immunotherapy, and radiotherapy. frontiersin.org This highlights the complex role of LSD1 in treatment failure and the need for strategies to overcome resistance. Future research should focus on:

Identifying the molecular drivers of both intrinsic and acquired resistance.

Developing combination therapies that can prevent or overcome resistance. For example, combining LSD1 inhibitors with agents that target the mesenchymal state could be a promising approach. nih.gov

Investigating the role of the tumor microenvironment in mediating resistance to LSD1 inhibition.

Development of Predictive Biomarkers for Response

To maximize the clinical benefit of LSD1 inhibitors like LSD1-IN-7 benzenesulfonate, it is crucial to identify patients who are most likely to respond to treatment. unimi.it This requires the development and validation of robust predictive biomarkers. nih.gov

Several potential biomarkers are currently under investigation:

Gene Expression Signatures: As seen in SCLC, the transcriptional profile of a tumor, such as the expression of neuroendocrine versus mesenchymal markers, could be a powerful predictor of sensitivity to LSD1 inhibitors. nih.govresearchgate.net Specifically, high expression of ASCL1 and SOX2 has been correlated with sensitivity to the LSD1 inhibitor iadademstat (B609776) in SCLC cell lines. aacrjournals.org

DNA Methylation Patterns: A DNA hypomethylation signature has been associated with sensitivity to the LSD1 inhibitor GSK2879552 in a subset of SCLC models. acs.org

Protein Expression Levels: While initial studies in glioblastoma have not shown a direct correlation between LSD1 protein expression and inhibitor sensitivity, further investigation into the expression of specific LSD1-interacting proteins or substrates may yield valuable biomarkers. frontiersin.org For instance, in T-cell acute lymphoblastic leukemia, a high baseline level of GIMAP4 was observed in sensitive cell lines, although it was not a definitive predictive marker. ugent.be

Genetic Alterations: The mutation status of genes within the SWI/SNF complex may also influence the response to LSD1 inhibitors. plos.org

Future efforts in this area will involve the comprehensive molecular profiling of patient tumors to identify reliable biomarker signatures. This will likely involve an integrated approach, combining genomics, transcriptomics, and proteomics to develop a multi-faceted predictive model for patient stratification.

Translational Research and Clinical Development Trajectory

The journey of LSD1 inhibitors from the laboratory to the clinic is progressing, with several compounds currently in clinical trials for various hematological and solid tumors. nih.govdrugbank.com LSD1-IN-7 benzenesulfonate, also known as CC-90011 benzenesulfonate or pulrodemstat, is a potent, selective, and reversible inhibitor of LSD1. medchemexpress.comglpbio.com It has demonstrated anti-proliferative activity in acute myeloid leukemia (AML) and small cell lung cancer (SCLC) cell lines. medchemexpress.com

The clinical development of LSD1 inhibitors encompasses a range of strategies:

Monotherapy: Evaluating the efficacy of LSD1 inhibitors as single agents in specific cancer types.

Combination Therapy: Exploring the synergistic effects of LSD1 inhibitors with other anticancer agents, such as chemotherapy, other epigenetic drugs (like HDAC inhibitors), and immunotherapy (such as PD-(L)1 blockade). mdpi.compatsnap.com For instance, combining LSD1 inhibitors with retinoic acid has shown promise in AML. frontiersin.org

Disease Indications: While initial clinical trials have focused on AML and SCLC, the therapeutic potential of LSD1 inhibitors is being investigated in a broader range of cancers, including breast cancer, prostate cancer, and neuroendocrine tumors. frontiersin.orgpatsnap.com

The table below provides an overview of some LSD1 inhibitors that have entered clinical trials. nih.govresearchgate.net

Compound NameMechanismSelected Indications in Clinical Trials
TranylcypromineCovalentHematological and Solid Cancers
Iadademstat (ORY-1001)CovalentHematological and Solid Cancers
Bomedemstat (IMG-7289)CovalentHematological and Solid Cancers
GSK-2879552CovalentHematological and Solid Cancers
INCB059872CovalentHematological and Solid Cancers
JBI-802CovalentHematological and Solid Cancers
PhenelzineCovalentHematological and Solid Cancers
Pulrodemstat (CC-90011)Non-covalentHematological and Solid Cancers
Seclidemstat (SP-2577)Non-covalentHematological and Solid Cancers

The future trajectory of LSD1-IN-7 benzenesulfonate and other LSD1 inhibitors will depend on the outcomes of these ongoing clinical trials. Key factors for success will include demonstrating a favorable safety profile, establishing clear efficacy in well-defined patient populations, and successfully integrating these agents into existing treatment paradigms. Continued translational research will be essential to refine treatment strategies, identify optimal combination partners, and expand the clinical utility of this promising class of epigenetic drugs.

Q & A

What is the molecular mechanism of LSD1-IN-7 benzenesulfonate in modulating histone demethylation, and how does its selectivity compare to other LSD1 inhibitors?

LSD1-IN-7 benzenesulfonate (Pulrodemstat) is a reversible inhibitor of lysine-specific demethylase 1 (LSD1), binding competitively to the flavin adenine dinucleotide (FAD) cofactor site . Its high selectivity for LSD1 (IC₅₀ = 0.25 nM) over related enzymes like LSD2, MAO-A, and MAO-B (IC₅₀ > 1 µM) is attributed to structural differences in the catalytic domain . Methodologically, researchers should validate selectivity using enzymatic assays (e.g., fluorescence-based demethylation assays) and compare results against irreversible inhibitors like T-3775440 HCl (IC₅₀ = 2.1 nM for LSD1) .

How should experimental models be designed to evaluate LSD1-IN-7 benzenesulfonate’s efficacy in acute myeloid leukemia (AML) and small-cell lung cancer (SCLC)?

For in vitro studies:

  • Use AML cell lines (e.g., THP-1, MV4-11) and SCLC models (e.g., NCI-H82) treated with LSD1-IN-7 at concentrations reflecting its IC₅₀ (0.25–1 µM).
  • Assess differentiation markers (e.g., CD11b/CD14 for AML) and apoptosis via flow cytometry .
    For in vivo models:
  • Employ xenografts in immunocompromised mice (e.g., NSG) with oral dosing (10–30 mg/kg daily) and monitor tumor regression via bioluminescence imaging . Include controls using LSD1-knockout models to confirm on-target effects.

How can researchers reconcile contradictory data on LSD1 inhibition outcomes across cancer types?

Discrepancies in efficacy (e.g., differentiation in AML vs. apoptosis in SCLC) may arise from tissue-specific LSD1 cofactors (e.g., GFI1 in AML) or epigenetic crosstalk . To address this:

  • Perform RNA-seq/ChIP-seq to map LSD1-binding partners and histone marks (e.g., H3K4me2) in different models.
  • Compare transcriptomic profiles of responders (e.g., AML) vs. non-responders (e.g., solid tumors) .

What are the optimal pharmacokinetic (PK) and pharmacodynamic (PD) parameters for LSD1-IN-7 benzenesulfonate in preclinical studies?

  • PK : Measure plasma concentrations via LC-MS/MS after oral administration (Tₘₐₓ = 2–4 hrs, half-life ≈ 6–8 hrs in mice) .
  • PD : Quantify H3K4me2 levels in peripheral blood mononuclear cells (PBMCs) or tumor biopsies using Western blot or immunofluorescence .
  • Adjust dosing schedules based on trough levels to maintain target engagement.

What strategies mitigate off-target effects when combining LSD1-IN-7 benzenesulfonate with other epigenetic modulators?

  • Screen for synergistic toxicity using combinatorial drug matrices (e.g., with HDAC inhibitors or DNMT inhibitors).
  • Use isoform-specific inhibitors (e.g., JARID1B inhibitors) to avoid overlapping epigenetic modulation .
  • Validate specificity via CRISPR-Cas9 rescue experiments in LSD1-knockout cells .

How can researchers identify biomarkers predictive of LSD1-IN-7 benzenesulfonate response?

  • Perform whole-exome sequencing to detect mutations in LSD1-associated genes (e.g., KMT2A rearrangements in AML).
  • Correlate baseline H3K4me2 levels (via ELISA) with clinical response in patient-derived xenografts (PDXs) .
  • Use machine learning to integrate multi-omics data (e.g., proteomics, methylomics) from Phase I trials.

What experimental approaches elucidate resistance mechanisms to LSD1-IN-7 benzenesulfonate?

  • Generate resistant cell lines via chronic exposure (stepwise dose escalation over 6–12 months) and perform RNA-seq to identify upregulated pathways (e.g., compensatory LSD2 activation) .
  • Validate findings using shRNA libraries targeting candidate resistance genes (e.g., KDM4A).

How does LSD1-IN-7 benzenesulfonate’s reversible binding mechanism influence its therapeutic window compared to irreversible inhibitors?

Reversible inhibitors like LSD1-IN-7 may reduce off-target toxicity by avoiding permanent enzyme inactivation, which can disrupt homeostasis in normal cells . To assess this:

  • Compare cytotoxicity in primary hematopoietic stem cells (HSCs) vs. cancer cells using alamarBlue assays.
  • Monitor rebound demethylase activity after drug withdrawal in in vitro models .

What methodologies validate LSD1 target engagement in clinical samples?

  • Use chromatin immunoprecipitation (ChIP) to measure LSD1 occupancy at promoter regions of target genes (e.g., GFI1 in AML).
  • Develop a liquid biopsy assay quantifying circulating nucleosomes with H3K4me2 modifications .

How can researchers investigate LSD1-IN-7 benzenesulfonate’s impact on the tumor microenvironment (TME)?

  • Co-culture cancer cells with primary T cells or macrophages and assess cytokine secretion (e.g., IL-6, TNF-α) via Luminex assays.
  • Perform spatial transcriptomics on treated xenograft sections to map immune cell infiltration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pulrodemstat besilate
Reactant of Route 2
Pulrodemstat besilate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.